molecular formula C9H12O2 B12953818 Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

Cat. No.: B12953818
M. Wt: 152.19 g/mol
InChI Key: COAPJNBPAMNWHF-UHFFFAOYSA-N
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Description

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a methyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 5-methylcyclohexa-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with electrophiles and nucleophiles allows it to undergo various transformations, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-5,7H,6H2,1-2H3

InChI Key

COAPJNBPAMNWHF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC=C1)C(=O)OC

Origin of Product

United States

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